molecular formula C19H13Cl2N3OS B461148 4-amino-6-(3,4-dichlorophenyl)-11,13-dimethyl-3-oxa-8-thia-10-azatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaene-5-carbonitrile

4-amino-6-(3,4-dichlorophenyl)-11,13-dimethyl-3-oxa-8-thia-10-azatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaene-5-carbonitrile

Cat. No.: B461148
M. Wt: 402.3g/mol
InChI Key: WDZNERBGWLUGRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-4-(3,4-dichlorophenyl)-7,9-dimethyl-4H-pyrano[2’,3’:4,5]thieno[2,3-b]pyridine-3-carbonitrile is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by its unique structure, which includes a pyrano-thieno-pyridine core, making it a valuable scaffold for the development of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-(3,4-dichlorophenyl)-7,9-dimethyl-4H-pyrano[2’,3’:4,5]thieno[2,3-b]pyridine-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common approach involves the cyclization of 3-amino-4-cyano-2-thiophenecarboxamides with appropriate reagents to form the thieno[3,4-b]pyridine core . The reaction conditions often include heating with formic acid or other cyclizing agents such as triethyl orthoformate .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the purification steps, such as recrystallization and chromatography, are crucial to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2-amino-4-(3,4-dichlorophenyl)-7,9-dimethyl-4H-pyrano[2’,3’:4,5]thieno[2,3-b]pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or cyano groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.

Mechanism of Action

The mechanism of action of 2-amino-4-(3,4-dichlorophenyl)-7,9-dimethyl-4H-pyrano[2’,3’:4,5]thieno[2,3-b]pyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . Additionally, it may modulate signaling pathways by interacting with receptors on the cell surface, leading to altered cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-4-(3,4-dichlorophenyl)-7,9-dimethyl-4H-pyrano[2’,3’:4,5]thieno[2,3-b]pyridine-3-carbonitrile is unique due to its specific structural features, such as the presence of the pyrano ring fused to the thieno-pyridine core. This unique structure contributes to its distinct biological activities and makes it a valuable scaffold for drug development .

Properties

Molecular Formula

C19H13Cl2N3OS

Molecular Weight

402.3g/mol

IUPAC Name

4-amino-6-(3,4-dichlorophenyl)-11,13-dimethyl-3-oxa-8-thia-10-azatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaene-5-carbonitrile

InChI

InChI=1S/C19H13Cl2N3OS/c1-8-5-9(2)24-19-14(8)16-17(26-19)15(11(7-22)18(23)25-16)10-3-4-12(20)13(21)6-10/h3-6,15H,23H2,1-2H3

InChI Key

WDZNERBGWLUGRM-UHFFFAOYSA-N

SMILES

CC1=CC(=NC2=C1C3=C(S2)C(C(=C(O3)N)C#N)C4=CC(=C(C=C4)Cl)Cl)C

Canonical SMILES

CC1=CC(=NC2=C1C3=C(S2)C(C(=C(O3)N)C#N)C4=CC(=C(C=C4)Cl)Cl)C

Origin of Product

United States

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